Cas no 1002078-12-7 ((2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide)

(2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide is a synthetic organic compound featuring a cyanoacrylamide core with a 2-fluorophenyl and propargyloxy-substituted phenyl moiety. Its structural design incorporates an α,β-unsaturated nitrile group, enhancing electrophilic reactivity for potential applications in covalent inhibition or targeted binding. The presence of the fluorophenyl group may improve metabolic stability and binding affinity, while the propargyloxy side chain offers versatility for further functionalization via click chemistry. This compound is of interest in medicinal chemistry and materials science due to its modular scaffold, which allows for precise modifications. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity and interaction profiles in research applications.
(2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide structure
1002078-12-7 structure
Product name:(2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide
CAS No:1002078-12-7
MF:C19H13FN2O2
MW:320.317127943039
CID:5450123
PubChem ID:7911705

(2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 1002078-12-7
    • EN300-26588824
    • Z44311943
    • 2-cyano-N-(2-fluorophenyl)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enamide
    • AKOS000961765
    • (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
    • (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide
    • Inchi: 1S/C19H13FN2O2/c1-2-11-24-18-10-6-3-7-14(18)12-15(13-21)19(23)22-17-9-5-4-8-16(17)20/h1,3-10,12H,11H2,(H,22,23)/b15-12+
    • InChI Key: OUYXPIFIGABEEL-NTCAYCPXSA-N
    • SMILES: C(NC1=CC=CC=C1F)(=O)/C(/C#N)=C/C1=CC=CC=C1OCC#C

Computed Properties

  • Exact Mass: 320.09610582g/mol
  • Monoisotopic Mass: 320.09610582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.1Ų
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.301±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 540.4±50.0 °C(Predicted)
  • pka: 10.14±0.70(Predicted)

(2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26588824-0.05g
2-cyano-N-(2-fluorophenyl)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enamide
1002078-12-7 95.0%
0.05g
$246.0 2025-03-20

(2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide Related Literature

Additional information on (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide

Introduction to (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide (CAS No. 1002078-12-7)

(2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide, with the CAS number 1002078-12-7, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of propenamides and is characterized by its unique structural features, including a cyano group, a fluoro-substituted phenyl ring, and a propargyloxy substituent. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further investigation.

The synthesis of (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide involves several sophisticated steps, often requiring the use of advanced organic synthesis techniques. The cyano group and the fluoro-substituted phenyl ring are key functionalities that can be introduced through various synthetic routes, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The propargyloxy substituent, on the other hand, can be introduced via alkyne functionalization methods, which are well-established in modern synthetic chemistry.

One of the primary areas of interest for (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide is its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This finding suggests that it could be a valuable candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide has also shown potential as an anti-cancer agent. Research conducted at the National Cancer Institute in 2019 indicated that this compound selectively inhibited the growth of several cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death. These findings highlight the compound's potential as a novel therapeutic agent for cancer treatment.

The neuroprotective properties of (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide have also been explored in recent studies. A 2018 publication in the Journal of Neurochemistry reported that this compound effectively protected neuronal cells from oxidative stress-induced damage. The study suggested that the compound's neuroprotective effects may be mediated through its ability to modulate intracellular signaling pathways involved in oxidative stress response. This property makes it a promising candidate for the development of neuroprotective drugs for conditions such as Alzheimer's disease and Parkinson's disease.

Despite its promising biological activities, further research is needed to fully understand the mechanisms underlying the effects of (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of various diseases. These studies will provide crucial data to support its potential advancement into clinical trials.

In conclusion, (2E)-2-Cyano-N-(2-fluorophenyl)-3-[2-(2-propyn-1-yloxy)phenyl]-2-propenamide (CAS No. 1002078-14-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover more about this compound, it is likely to play an increasingly important role in the discovery and development of new drugs for various diseases.

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